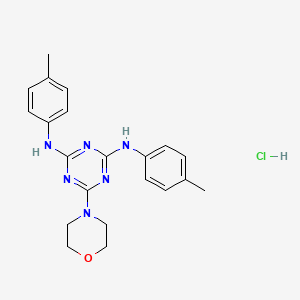

Clorhidrato de 6-morfolino-N2,N4-di-p-tolilo-1,3,5-triazina-2,4-diamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,5-triazines, including “6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride”, often involves the use of cyanuric chloride. Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular structure of “6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride” is based on the 1,3,5-triazine core, which is a class of compounds well known for a long time due to their applications in different fields .Chemical Reactions Analysis

The chemical transformation of 1,3,5-triazines can be studied under various conditions. For example, under high pressure and high temperature conditions, new structures can appear and crystalline phases can be assigned to layered carbon nitride containing linked s-triazine rings along with amorphous material .Aplicaciones Científicas De Investigación

- Hexametilmelamina (HMM) (1) y 2-amino-4-morfolino-s-triazina (2) son derivados de 1,3,5-triazinas que exhiben propiedades antitumorales. La HMM se utiliza clínicamente para tratar el cáncer de pulmón, mientras que la 2-amino-4-morfolino-s-triazina es eficaz contra el cáncer de ovario .

- Hidroximetilpentametilmelamina (HMPMM) (3) es otro metabolito derivado de HMM y muestra actividad antitumoral .

- Ciertas 1,3,5-triazinas con una estructura general (4) muestran actividad inhibitoria de la aromatasa. Estos compuestos tienen aplicaciones potenciales en afecciones relacionadas con las hormonas .

- La 1,3,5-triazina (6) se ha investigado por su uso potencial como fármaco mediado por sideróforos. Los sideróforos son moléculas que ayudan a los microbios a capturar hierro, lo que hace que este compuesto sea relevante para el refugio de hierro microbiano .

- La estructura general (7) de las 1,3,5-triazinas exhibe una potente actividad antagonista del receptor del factor liberador de corticotropina 1 .

- Los compuestos (8) derivados de las 1,3,5-triazinas muestran una potente actividad contra la leucotrieno C4 (LTC4), que tiene un efecto protector contra las lesiones gástricas inducidas por HCl y etanol .

Propiedades Antitumorales

Inhibición de la Aromatasa

Fármaco Mediado por Sideróforo

Antagonismo del Receptor del Factor Liberador de Corticotropina 1

Antagonismo de la Leucotrieno C4

Actividad Antiprotozoaria

Direcciones Futuras

The future directions for “6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride” and similar compounds could involve further exploration of their potential applications. For example, 1,3,5-triazines are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . They also display important biological properties and are used clinically due to their antitumor properties .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,3,5-triazines, have been known to exhibit antitumor properties, suggesting potential targets could be associated with cancer pathways .

Mode of Action

It is known that 1,3,5-triazines can interact with their targets via nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .

Biochemical Pathways

Similar compounds, such as 1,3,5-triazines, have been known to exhibit antitumor properties, suggesting they may affect pathways related to cell proliferation and apoptosis .

Result of Action

Similar compounds, such as 1,3,5-triazines, have been known to exhibit antitumor properties, suggesting they may induce cell death in cancer cells .

Análisis Bioquímico

Biochemical Properties

Triazines, the class of compounds it belongs to, are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride in laboratory settings .

Dosage Effects in Animal Models

The effects of varying dosages of 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride in animal models have not been reported in the literature .

Metabolic Pathways

The metabolic pathways involving 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride are not currently known .

Subcellular Localization

The subcellular localization of 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride and any effects on its activity or function are not currently known .

Propiedades

IUPAC Name |

2-N,4-N-bis(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O.ClH/c1-15-3-7-17(8-4-15)22-19-24-20(23-18-9-5-16(2)6-10-18)26-21(25-19)27-11-13-28-14-12-27;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXBKBCLACPDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2535217.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535218.png)

![4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(thiophen-2-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2535224.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]pent-4-enamide](/img/structure/B2535226.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)